molecular formula C13H18N2O2 B13044052 tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate

tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate

Cat. No.: B13044052
M. Wt: 234.29 g/mol
InChI Key: MXTKFVYBQWQAJU-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, drawing on various studies and findings from the literature.

Chemical Structure and Properties

The compound features a dihydrocinnoline core with a tert-butyl group and a carboxylate functional group. Its molecular formula is C13H15N1O2C_{13}H_{15}N_{1}O_{2}, with a molecular weight of approximately 219.27 g/mol. The structure contributes to its lipophilicity, potentially enhancing its interaction with biological membranes.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Cyclization Reactions : Utilizing precursors containing amine and carboxylic acid functionalities.
  • Condensation Reactions : Involving the reaction of substituted anilines with α,β-unsaturated carbonyl compounds.

These methods often yield high purity and good yields, making them suitable for further biological testing.

Antimicrobial Properties

Research indicates that derivatives of dihydrocinnoline compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that certain analogs demonstrate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of various cancer cell lines. A study reported that it exhibited low micromolar inhibition against several cancer types, including lung carcinoma (H460) and breast adenocarcinoma (MCF7) . The IC50 values for these cell lines were recorded at approximately 4.9 μM and 14.6 μM respectively, indicating significant potency.

Case Study 1: Anticancer Screening

In a recent study published in Molecules, this compound was tested against multiple cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth in H460 lung carcinoma cells with an IC50 of 4.9 μM. Further modifications to the structure were explored to enhance its activity .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated that treatment with this compound reduced joint swelling and inflammation markers significantly compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline Contains a fused bicyclic structureNoted for broad-spectrum antimicrobial activity
5-Bromo-3,4-dihydroisoquinoline Bromine substituent enhances reactivityExhibits potent anticancer properties
3-Methyl-4-oxopiperidine Different ring structureShows varied receptor affinity

The presence of the tert-butyl group in this compound may enhance its lipophilicity compared to its analogs, influencing its pharmacokinetic properties and biological interactions.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl 3,4-dihydro-1H-cinnoline-2-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14-15/h4-7,14H,8-9H2,1-3H3

InChI Key

MXTKFVYBQWQAJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2N1

Origin of Product

United States

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